4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a cyclopropyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl group. One common method involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. The cyclopropyl group can then be introduced through various alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid
- 4-(1H-pyrazol-1-yl)butanoic acid
- 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid .
Uniqueness
4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other pyrazole derivatives .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(3-cyclopropylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)2-1-6-12-7-5-9(11-12)8-3-4-8/h5,7-8H,1-4,6H2,(H,13,14) |
InChI Key |
JCDGRZJAEORIBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2)CCCC(=O)O |
Origin of Product |
United States |
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